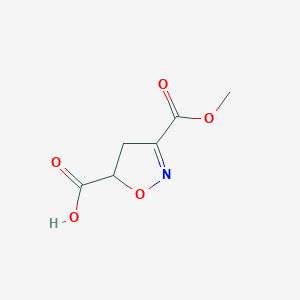
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Overview
Description
“(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate” is a chemical compound with the CAS Number: 1373232-22-4 . It has a molecular weight of 248.28 g/mol . The IUPAC name for this compound is benzyl (2S)-2-methyl-3-oxo-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for “(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate” is 1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m0/s1 . The InChI key is QGOPZRYPDFSHOY-JTQLQIEISA-N .Physical And Chemical Properties Analysis
“(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Molecular Diversity and Synthesis
Synthesis of Spirocyclic and Piperazine Derivatives : González-Vera et al. (2005) demonstrated a method for synthesizing chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles. This process includes steps like cyano hydration, cyclization, and N-alkylation, showcasing the compound's role in generating molecular diversity (González-Vera, García-López, & Herranz, 2005).
Antimicrobial Activity of Piperazine Derivatives : Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the potential of piperazine derivatives in antimicrobial applications. Their work underscores the importance of structural modification for enhancing biological activity (Patel, Agravat, & Shaikh, 2011).
Catalysis and Reaction Mechanisms
- Catalytic Applications in Organic Synthesis : Giri et al. (2007) found that preformed sodium carboxylates could facilitate Pd-insertions into sp3 β-C−H bonds in aliphatic acids, offering a new avenue for methylation and arylation of carboxylic acids. This discovery opens up new possibilities for using (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate derivatives in catalytic synthesis (Giri et al., 2007).
Biocatalysis and Green Chemistry
- Biocatalytic Production of Chemical Intermediates : Gu et al. (2020) developed a high-yield and plasmid-free biocatalytic process for producing 5-methylpyrazine-2-carboxylic acid, demonstrating the application of genetic and genome engineering in E. coli for efficient synthesis. This study illustrates the potential of biocatalysis in sustainable chemical production, relevant to derivatives of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate (Gu et al., 2020).
Drug Design and Antiviral Research
- Antiviral Activities of Diketopiperazine Derivatives : Winyakul et al. (2022) synthesized N-substituted 2,5-Diketopiperazine derivatives and evaluated their antiviral activities against influenza virus, indicating the potential of these compounds in antiviral drug design. The study provides insights into the structural requirements for inhibiting viral propagation (Winyakul et al., 2022).
Safety and Hazards
properties
IUPAC Name |
benzyl (2S)-2-methyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOPZRYPDFSHOY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151210 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate | |
CAS RN |
1373232-22-4 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)
amine](/img/structure/B1523822.png)
![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)

![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)




![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)


![3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1523843.png)